3-(2,2-Dimethyl-1-2'-fluorobenzoylhydrazino)-2-methylmethylpropionate
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Overview
Description
3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzoyl group, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with fluorobenzoyl chloride to form an intermediate, which is then reacted with hydrazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane ring structure.
2,2-Dimethyl-1,3-propanediol: Shares the dimethyl group but lacks the fluorobenzoyl and hydrazino groups.
Uniqueness
3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate is unique due to the presence of the fluorobenzoyl group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various research applications.
Properties
CAS No. |
96804-48-7 |
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Molecular Formula |
C14H19FN2O3 |
Molecular Weight |
282.31 g/mol |
IUPAC Name |
methyl 3-[dimethylamino-(2-fluorobenzoyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C14H19FN2O3/c1-10(14(19)20-4)9-17(16(2)3)13(18)11-7-5-6-8-12(11)15/h5-8,10H,9H2,1-4H3 |
InChI Key |
IOICUIBXYNLJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C(=O)C1=CC=CC=C1F)N(C)C)C(=O)OC |
Origin of Product |
United States |
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